(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid
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Overview
Description
(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline moiety, an imidazole ring, and a pentanoic acid chain, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and imidazole intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:
Preparation of 7-chloroquinoline: This can be achieved through the chlorination of quinoline using reagents like phosphorus pentachloride.
Formation of the imidazole ring: This involves the cyclization of appropriate precursors, often using dehydrating agents.
Coupling Reaction: The quinoline and imidazole intermediates are coupled using a carbonylating agent, such as phosgene, under controlled temperature and pressure conditions.
Final Amination and Acidification: The coupled product undergoes amination and subsequent acidification to yield the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale batch reactors, with precise control over reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the imidazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for metal coordination complexes.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. The imidazole ring can bind to metal ions, inhibiting metalloenzymes. These interactions lead to the compound’s biological effects, including anti-microbial and anti-cancer activities.
Comparison with Similar Compounds
Chloroquine: Another quinoline-based compound with anti-malarial properties.
Imidazole derivatives: Compounds like metronidazole, which also feature the imidazole ring and have anti-microbial activity.
Uniqueness: The uniqueness of (2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid lies in its combined structure of quinoline and imidazole rings, which imparts a broad spectrum of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H27ClN4O5 |
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Molecular Weight |
523.0 g/mol |
IUPAC Name |
(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H27ClN4O5/c1-15(2)12-19(27(34)35)31-26(33)20-14-32(21-10-11-29-18-13-16(28)8-9-17(18)21)25(30-20)24-22(36-3)6-5-7-23(24)37-4/h5-11,13-15,19H,12H2,1-4H3,(H,31,33)(H,34,35)/t19-/m0/s1 |
InChI Key |
OUZUXYQXCXYGMX-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CN(C(=N1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CN(C(=N1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl |
Origin of Product |
United States |
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